molecular formula C8H8N2S B037816 6-(methylthio)-1H-benzimidazole CAS No. 121537-61-9

6-(methylthio)-1H-benzimidazole

Cat. No.: B037816
CAS No.: 121537-61-9
M. Wt: 164.23 g/mol
InChI Key: WPZAUVRYUCIFAI-UHFFFAOYSA-N
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Description

chromanol HMR 1556 , is a chemical compound with the following empirical formula: C17H24F3NO5S. Its CAS number is 223749-46-0, and its molecular weight is 411.44 g/mol .

Chemical Reactions Analysis

HMR 1556 primarily affects the IKs (slowly activating K+) current. Here are some key points:

Scientific Research Applications

HMR 1556 finds applications in various scientific fields:

  • Chemistry : Its role in ion channel research and drug development.
  • Biology : Investigating potassium channel function and regulation.
  • Medicine : Potential therapeutic applications related to cardiac arrhythmias.
  • Industry : Developing novel drugs targeting IKs channels.

Mechanism of Action

The compound’s mechanism involves blocking the IKs channel, affecting potassium ion flow. Molecular targets and pathways related to this action remain an active area of research.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare HMR 1556 to other K+ channel blockers. Its unique properties may set it apart from related molecules.

Properties

CAS No.

121537-61-9

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)

InChI Key

WPZAUVRYUCIFAI-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)N=CN2

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN2

Synonyms

1H-Benzimidazole,5-(methylthio)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Methylthio)benzene-1,2-diamine (10.7 g, 69.2 mmol) was dissolved in 230 mL of aqueous 4N HCl with stirring. Formic acid (7.85 mL, 208 mmol) was added and the reaction was refluxed for 1 h. The reaction was cooled to rt then concentrated in vacuo to a dark solid. The dark solid was dissolved In 500 mL of MeOH with stirring, NaHCO3 (51.0 g, 607 mmol) was added and the reaction was stirred for 1 h. The reaction was then filtered, and the filtrate concentrated in vacuo to a solid. The solid was stirred in 400 mL of EtOAc and heated to reflux, then filtered. The filtrate was concentrated in vacuo to a solid. The solid dissolved in 400 mL of DCM with stirring, then dried over MgSO4, and filtered. The filtrate was concentrated in vacuo to give 11.3 g (99%) of the crude 6-(methylthio)-1H-benzimidazole as a dark oil. 1H NMR (400 MHz, CD3OD) δ 8.12 (s, 1H), 7.52 (m, 2H), 7.24 (m, 1H), 2.50 (s, 3H). MS m/z 165 (M+1).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three

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